molecular formula C10H15N5S B259382 N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine

N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine

Cat. No. B259382
M. Wt: 237.33 g/mol
InChI Key: JQPQVLGVTQSPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine, also known as MTA, is a chemical compound that belongs to the class of tetrazolylamines. MTA has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the central nervous system. This compound has been shown to interact with voltage-gated sodium channels, NMDA receptors, and GABA receptors, among others.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including neuroprotection, antiarrhythmic effects, and antiproliferative effects. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine, including further studies of its mechanism of action, as well as its potential therapeutic applications in a variety of fields. In addition, there is a need for the development of more efficient synthesis methods for this compound, as well as the development of new analogs with improved properties. Finally, there is a need for more extensive preclinical and clinical studies of this compound to determine its safety and efficacy in humans.

Synthesis Methods

N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine can be synthesized using a multistep process involving the reaction of 3-methylthiophene-2-carboxylic acid with propylamine, followed by the reaction of the resulting intermediate with sodium azide and copper(I) iodide. The final step involves the reduction of the resulting tetrazole intermediate with palladium on carbon. The overall yield of this process is around 30%.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias. In oncology, this compound has been shown to have antiproliferative effects and may be useful in the treatment of various types of cancer.

properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C10H15N5S/c1-3-5-15-10(12-13-14-15)11-7-9-8(2)4-6-16-9/h4,6H,3,5,7H2,1-2H3,(H,11,12,14)

InChI Key

JQPQVLGVTQSPQJ-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C=CS2)C

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C=CS2)C

Origin of Product

United States

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